5-Ethylpyrrolidin-3-ol

Physicochemical profiling Drug-likeness Medicinal chemistry

5-Ethylpyrrolidin-3-ol (CAS 2416860-32-5 for the (3R,5R) free base; CAS 2089246-24-0 for the (3R,5S) hydrochloride) is a chiral pyrrolidine derivative bearing an ethyl substituent at the C5 position and a hydroxyl group at the C3 position of the saturated five-membered nitrogen heterocycle. The molecule possesses two stereogenic centers (C3 and C5), yielding four possible stereoisomers, of which the (3R,5S) enantiomer is commercially supplied as the hydrochloride salt with defined stereochemistry.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B13158558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylpyrrolidin-3-ol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCC1CC(CN1)O
InChIInChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3
InChIKeyWSIDOUOBIBIIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylpyrrolidin-3-ol for Chiral Synthesis Procurement: Compound-Class Baseline and Structural Identity


5-Ethylpyrrolidin-3-ol (CAS 2416860-32-5 for the (3R,5R) free base; CAS 2089246-24-0 for the (3R,5S) hydrochloride) is a chiral pyrrolidine derivative bearing an ethyl substituent at the C5 position and a hydroxyl group at the C3 position of the saturated five-membered nitrogen heterocycle . The molecule possesses two stereogenic centers (C3 and C5), yielding four possible stereoisomers, of which the (3R,5S) enantiomer is commercially supplied as the hydrochloride salt with defined stereochemistry [1]. With a molecular formula of C₆H₁₃NO (free base, MW 115.17) and C₆H₁₄ClNO (HCl salt, MW 151.63), this compound serves primarily as a chiral building block in medicinal chemistry and organic synthesis, enabling the construction of more complex bioactive molecules [2]. Its structural distinction from regioisomeric ethylpyrrolidin-3-ol variants (N-ethyl, 3-ethyl, 4-ethyl) and from the parent pyrrolidin-3-ol scaffold underpins its differentiated procurement rationale.

Why Generic Substitution of 5-Ethylpyrrolidin-3-ol with Regioisomeric or Unsubstituted Pyrrolidin-3-ols Fails in Stereochemically Demanding Syntheses


Substituting 5-ethylpyrrolidin-3-ol with the more common 1-ethyl (N-ethyl) regioisomer , or with the unsubstituted pyrrolidin-3-ol scaffold, introduces critical differences in hydrogen-bond donor/acceptor topology, basicity, and steric environment that propagate through downstream synthetic intermediates. The C5 ethyl group in 5-ethylpyrrolidin-3-ol occupies a ring carbon rather than the nitrogen, preserving a secondary amine (NH) available for further derivatization—a feature absent in N-alkylated analogs where the nitrogen lone pair is already engaged [1]. Moreover, the two stereogenic centers (C3 and C5) impose conformational constraints that monochiral or achiral analogs cannot replicate, directly affecting enantioselectivity in asymmetric catalysis and the diastereomeric purity of final products. The quantitative evidence below demonstrates that physicochemical descriptors alone can predict divergent pharmacokinetic trajectories when these scaffolds are incorporated into lead compounds.

Quantitative Differentiation Evidence for 5-Ethylpyrrolidin-3-ol Against Closest Analogs


Hydrogen-Bond Donor Count Advantage: 5-Ethyl vs. N-Ethyl Pyrrolidin-3-ol

The (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride retains two hydrogen-bond donor groups (the protonated secondary amine NH₂⁺ and the C3 hydroxyl), whereas the N-ethyl analog (1-ethylpyrrolidin-3-ol) consumed the nitrogen lone pair in an N–C bond, reducing its HBD count even after protonation [1]. This difference directly impacts the compound's capacity to engage biological targets through directional hydrogen bonds, a critical parameter in fragment-based drug design where HBD count correlates with ligand efficiency metrics.

Physicochemical profiling Drug-likeness Medicinal chemistry

LogP and Polar Surface Area Comparison: 5-Ethyl vs. N-Ethyl Pyrrolidin-3-ol

The (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride exhibits a computed LogP of 0 and a topological polar surface area (TPSA) of 32 Ų [1]. In contrast, the N-ethyl regioisomer (1-ethyl-3-pyrrolidinol) has a reported experimental LogP of approximately 0.0108 and a TPSA of approximately 23.47 Ų . While the LogP values are nearly identical, the 9 Ų higher TPSA of the 5-ethyl isomer indicates greater polarity and potentially lower passive membrane permeability—a property that can be advantageous when designing peripherally restricted compounds or when modulating CNS exposure.

Lipophilicity Permeability ADME prediction

Stereochemical Complexity: Two Contiguous Stereocenters vs. Monochiral or Achiral Analogs

5-Ethylpyrrolidin-3-ol possesses two stereogenic centers at C3 and C5, generating four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5S) enantiomer is commercially supplied as a single stereoisomer hydrochloride salt [1]. In contrast, pyrrolidin-3-ol (CAS 40499-83-0) contains only one stereocenter yielding two enantiomers, while 3-ethylpyrrolidin-3-ol (CAS 871084-67-2) has a single quaternary stereocenter . The additional stereocenter in 5-ethylpyrrolidin-3-ol introduces diastereomeric relationships absent in monochiral analogs, enabling access to distinct three-dimensional conformations for structure–activity relationship exploration. The Fsp3 (fraction sp³) value of 1.0 [1] confirms complete saturation, supporting conformational diversity.

Asymmetric synthesis Chiral resolution Enantioselectivity

Secondary Amine Reactivity Retention: 5-Ethyl vs. N-Alkyl Pyrrolidin-3-ol Derivatives

The 5-ethylpyrrolidin-3-ol scaffold retains a free secondary amine (NH) at the ring nitrogen, enabling subsequent N-functionalization (alkylation, acylation, sulfonylation) without deprotection steps. In the N-ethyl analog (1-ethyl-3-pyrrolidinol), the nitrogen is already substituted, limiting derivatization to quaternization or N-oxide formation . This distinction is critical for library synthesis: the 5-ethyl isomer can serve as a dual-functional core (OH handle for ester/ether formation; NH handle for amide/sulfonamide coupling), whereas the N-ethyl isomer offers only the hydroxyl group as a reactive handle [1]. The hydrochloride salt form of (3R,5S)-5-ethylpyrrolidin-3-ol further enhances solubility and bench stability, facilitating handling in parallel synthesis workflows.

Synthetic versatility Derivatization potential Building-block utility

Procurement-Relevant Application Scenarios for 5-Ethylpyrrolidin-3-ol Based on Quantitative Differentiation Evidence


Chiral Building Block for Fragment-Based Drug Discovery Libraries Requiring High sp³ Character

The Fsp3 value of 1.0 and two stereogenic centers make (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride an ideal fragment for constructing three-dimensional, lead-like compound collections. The dual hydrogen-bond donor capacity (HBD = 2) and TPSA of 32 Ų position this scaffold favorably in fragment libraries targeting protein–protein interactions where shape complementarity and directional hydrogen bonding are essential [1].

Asymmetric Synthesis Intermediate for Neurological and Metabolic Disorder Therapeutics

The defined (3R,5S) stereochemistry and free secondary amine enable this compound to serve as a key chiral intermediate in the synthesis of bioactive molecules targeting neurological receptors and metabolic enzymes. The C5 ethyl group provides steric bulk that can enhance subtype selectivity when incorporated into receptor ligand frameworks [2].

Divergent Synthesis Core for Structure–Activity Relationship (SAR) Exploration

With two orthogonal reactive handles (secondary amine NH and secondary alcohol OH), 5-ethylpyrrolidin-3-ol supports parallel derivatization strategies—N-acylation or N-alkylation independently of O-functionalization—enabling rapid SAR expansion from a single commercial building block. This dual reactivity is unavailable in N-alkyl congeners [3].

Peripherally Restricted Drug Candidate Scaffold Due to Elevated TPSA

The TPSA of 32 Ų for the 5-ethyl isomer exceeds the typical CNS-permeability threshold, suggesting reduced passive blood–brain barrier penetration relative to lower-TPSA analogs such as the N-ethyl variant (TPSA ≈ 23.47 Ų). Researchers designing peripherally selective agents can leverage this property to minimize CNS off-target effects [1].

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